Naveglitazar sodium

説明

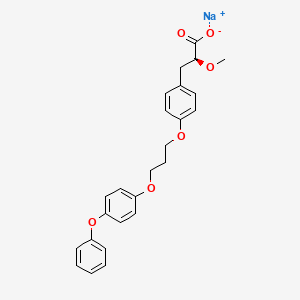

Structure

3D Structure of Parent

特性

CAS番号 |

477981-15-0 |

|---|---|

分子式 |

C25H25NaO6 |

分子量 |

444.4588 |

IUPAC名 |

(2S)-2-Methoxy-3-(4-(3-(4-phenoxyphenoxy)propoxy)phenyl)propanoate sodium |

InChI |

InChI=1S/C25H26O6.Na/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22;/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27);/q;+1/p-1/t24-;/m0./s1 |

InChIキー |

QRZVPGNFLXIZON-JIDHJSLPSA-M |

SMILES |

O=C([O-])[C@@H](OC)CC1=CC=C(OCCCOC2=CC=C(OC3=CC=CC=C3)C=C2)C=C1.[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Naveglitazar sodium |

製品の起源 |

United States |

Foundational & Exploratory

The Pharmacological Profile of LY519818: A Dual PPARα/γ Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

LY519818, also known as Naveglitazar, is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs) with a dominant activity towards the gamma (γ) subtype and a significant affinity for the alpha (α) subtype. Developed to address the intertwined pathologies of type 2 diabetes mellitus (T2DM) and associated dyslipidemia, LY519818 represents a therapeutic strategy aimed at simultaneously improving glycemic control and lipid metabolism. This technical guide provides a comprehensive overview of the pharmacological profile of LY519818, synthesizing available preclinical and clinical data. The document delves into the molecule's mechanism of action, pharmacodynamics, and pharmacokinetics, offering a valuable resource for researchers and professionals in the field of metabolic drug discovery and development.

Introduction: The Rationale for Dual PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of glucose and lipid metabolism. The three main isoforms, PPARα, PPARγ, and PPARδ, are expressed in various tissues and modulate distinct but often complementary metabolic pathways.

-

PPARα , predominantly expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, is a key regulator of lipid metabolism. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.

-

PPARγ , most abundantly found in adipose tissue, is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells and enhancing insulin sensitivity.

The dyslipidemia characteristic of T2DM often involves elevated triglycerides and low levels of high-density lipoprotein (HDL) cholesterol. Concurrently, insulin resistance leads to hyperglycemia. The therapeutic rationale for a dual PPARα/γ agonist like LY519818 is to simultaneously address these interconnected metabolic derangements. By activating both PPARα and PPARγ, such a compound is designed to offer a multi-faceted approach to managing T2DM and its associated cardiovascular risk factors.

Pharmacodynamics: Unraveling the Molecular Action of LY519818

Mechanism of Action: A Transcriptional Cascade

As a dual PPAR agonist, LY519818 exerts its effects by binding to and activating both PPARα and PPARγ. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated receptor complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR-RXR heterodimer subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

The γ-dominant profile of LY519818 suggests a more pronounced effect on insulin sensitization and adipogenesis, characteristic of PPARγ activation, complemented by the lipid-lowering effects mediated by PPARα activation.

Caption: Mechanism of action of LY519818.

In Vitro Receptor Binding and Activation

The affinity of LY519818 for PPARα and PPARγ has been characterized in vitro, demonstrating its dual agonism with a clear preference for the gamma subtype.

| Receptor | IC50 (µM) | Ki (µM) |

| PPARγ | 0.024 | 0.022 |

| PPARα | 1.71 | 1.66 |

| Data sourced from in vitro binding assays. |

These data quantitatively confirm the γ-dominant profile of LY519818. The significantly lower IC50 and Ki values for PPARγ indicate a much higher binding affinity for this receptor subtype compared to PPARα.

Preclinical Efficacy

Preclinical studies in various animal models of diabetes and dyslipidemia have demonstrated the glucose-lowering potential of LY519818.[1] While specific dose-response data from these studies are not publicly available, the compound has been shown to function as a potent and efficacious insulin sensitizer in rodents.[2] In these models, administration of LY519818 is expected to lead to reductions in plasma glucose, triglycerides, and insulin levels.

Expected Outcomes in Preclinical Models (e.g., Zucker Diabetic Fatty Rats, ob/ob mice):

-

Improved Glycemic Control: Dose-dependent reductions in fasting and postprandial glucose levels, as well as decreased HbA1c.

-

Enhanced Insulin Sensitivity: Improvements in insulin tolerance tests and euglycemic-hyperinsulinemic clamp studies.

-

Lipid Profile Modulation: Significant reductions in plasma triglycerides and potential increases in HDL cholesterol.

Clinical Pharmacology

A Phase 2 clinical trial (NCT00065312) was conducted to evaluate the efficacy and safety of Naveglitazar in patients with type 2 diabetes. While the trial is listed as completed, detailed quantitative results regarding its effects on glycemic and lipid parameters are not publicly available. Based on its mechanism of action and preclinical data, the anticipated clinical effects of LY519818 would be:

-

Reduction in HbA1c: Clinically meaningful decreases in glycated hemoglobin, indicating improved long-term glycemic control.

-

Lowering of Fasting Plasma Glucose: Reductions in fasting blood sugar levels.

-

Improvement in Lipid Profile: A primary effect on lowering triglycerides, with potential benefits on other lipid parameters.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The disposition, metabolism, and excretion of LY519818 have been characterized in mice, rats, and monkeys.[1]

Absorption and Distribution

Following oral administration, LY519818 is well-absorbed.[1] The compound is highly bound to plasma proteins, with mean percentages of binding being approximately 99.5% in mice and 99.6% in rats and monkeys.[2] This high degree of protein binding is independent of concentration and is a critical factor influencing the compound's distribution and availability to target tissues.[2]

Metabolism

LY519818 is moderately metabolized in all species evaluated.[1] The parent compound is the most abundant circulating entity at maximum plasma concentration (Cmax), accounting for 68% to 81% of the total radioactivity.[1] The primary metabolic pathways include:[1]

-

Enzymatic Chiral Inversion: Formation of the R-enantiomer, LY591026.

-

Aromatic Hydroxylation: Formation of para-hydroxy naveglitazar.

-

Phase II Conjugation: Glucuronidation and sulfation of metabolites.

Excretion

The primary route of excretion for LY519818 and its metabolites is via the feces.[1] Biliary excretion is a prominent pathway, with acyl glucuronide and sulfate conjugates being identified in the bile of rats.[1]

Safety and Tolerability

Detailed safety and tolerability data from the clinical development of LY519818 are not extensively published. However, based on the known pharmacology of PPAR agonists, particularly dual agonists, certain adverse effects can be anticipated. These may include:

-

Weight Gain: A common side effect associated with PPARγ activation due to increased adipogenesis and fluid retention.

-

Edema: Fluid retention is another known class effect of PPARγ agonists.

-

Cardiovascular Effects: The cardiovascular safety of dual PPAR agonists has been a subject of scrutiny, with some agents in this class being discontinued due to cardiovascular concerns.

A thorough assessment of the benefit-risk profile of LY519818 would require access to the complete safety database from its clinical trials.

Experimental Protocols

In Vitro PPAR Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of LY519818 for PPARα and PPARγ.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of the target PPAR.

Step-by-Step Methodology:

-

Reagents and Materials:

-

Recombinant human PPARα-LBD and PPARγ-LBD

-

Radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα)

-

Test compound (LY519818) at various concentrations

-

Scintillation proximity assay (SPA) beads (e.g., yttrium silicate)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

96-well microplates

-

Microplate scintillation counter

-

-

Assay Procedure:

-

Incubate a mixture of the PPAR-LBD, radiolabeled ligand, and SPA beads in the assay buffer.

-

Add varying concentrations of LY519818 to the wells.

-

Incubate the plates at room temperature for a defined period (e.g., 1-2 hours) to allow for binding equilibrium.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioligand is inversely proportional to the concentration of the test compound.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Efficacy Study in a Rodent Model of T2DM (e.g., Zucker Diabetic Fatty Rat)

Objective: To evaluate the dose-dependent effects of LY519818 on glycemic control and lipid metabolism.

Step-by-Step Methodology:

-

Animal Model:

-

Use male Zucker Diabetic Fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.

-

Acclimatize the animals for at least one week before the start of the study.

-

-

Experimental Design:

-

Randomly assign animals to treatment groups (e.g., vehicle control, LY519818 at low, mid, and high doses).

-

Administer the vehicle or LY519818 orally once daily for a specified duration (e.g., 14-28 days).

-

-

Endpoints and Measurements:

-

Body Weight and Food Intake: Monitor daily.

-

Fasting Blood Glucose and Plasma Insulin: Measure at baseline and at regular intervals during the study from tail vein blood samples.

-

Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. Administer a glucose bolus orally after an overnight fast and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Plasma Lipids: At the end of the study, collect terminal blood samples for the analysis of triglycerides, total cholesterol, HDL, and LDL.

-

HbA1c: Measure from whole blood at the end of the study.

-

-

Data Analysis:

-

Compare the changes in the measured parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Analyze the OGTT data by calculating the area under the curve (AUC).

-

Conclusion

LY519818 (Naveglitazar) is a dual PPARα/γ agonist with a pharmacological profile that positions it as a potential therapeutic agent for the management of type 2 diabetes and associated dyslipidemia. Its γ-dominant activity suggests a strong insulin-sensitizing effect, while its PPARα agonism is expected to contribute to the improvement of the lipid profile. While preclinical data have demonstrated its potential, a comprehensive understanding of its clinical efficacy and safety profile is limited by the lack of publicly available detailed results from its clinical trials. Further research and data transparency are necessary to fully elucidate the therapeutic potential and place in therapy of LY519818.

References

-

Naveglitazar (LY519818) | PPAR Agonist | MedChemExpress.

-

Yi, P., Hadden, C. E., Annes, W. F., Jackson, D. A., Peterson, B. C., Gillespie, T. A., & Johnson, J. T. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug Metabolism and Disposition, 35(1), 51–61.

Sources

Technical Guide: Naveglitazar (LY-519818) – A Non-Thiazolidinedione PPAR / Dual Agonist[1][2]

Executive Summary

Naveglitazar (LY-519818) represents a critical case study in the structural evolution of insulin sensitizers. Unlike first-generation Thiazolidinediones (TZDs) such as Rosiglitazone, Naveglitazar is a non-TZD, acidic dual agonist targeting both Peroxisome Proliferator-Activated Receptor gamma (PPAR

Designed to bridge the gap between insulin sensitization (PPAR

Molecular Architecture & SAR

Structural Divergence from TZDs

The defining feature of Naveglitazar is the replacement of the varying TZD (2,4-thiazolidinedione) head group with a carboxylic acid pharmacophore (specifically a dihydrocinnamate or phenylpropanoic acid moiety).

| Feature | Thiazolidinediones (e.g., Rosiglitazone) | Naveglitazar (Non-TZD) |

| Head Group | Cyclic Dione ( | Carboxylic Acid ( |

| Linker | Ether/Pyridine chains | Propoxy-phenyl chain |

| Binding Mode | H-bonds to His323/Tyr473 (Helix 12) | Ionic interaction + H-bonds to Helix 12 |

| Lipophilicity | Moderate | High (Protein Binding >99%) |

Chemical Identity

-

IUPAC Name: (2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid[1]

-

Core Scaffold: Tyrosine-derived phenylpropanoic acid.

-

Key Interaction: The acidic head group mimics the fatty acid substrates of PPARs, allowing for high-affinity docking into the Ligand Binding Domain (LBD).

Mechanism of Action: The Dual Agonist Paradox

Naveglitazar is characterized as a

Signaling Pathway Visualization

The following diagram illustrates the dual-entry mechanism where Naveglitazar activates transcription factors for both glucose uptake (GLUT4) and fatty acid oxidation (CPT1), a synergy intended to treat Metabolic Syndrome.

Figure 1: Dual Agonist Mechanism. Naveglitazar activates both nuclear receptors, driving a combined metabolic phenotype.

Toxicology & Safety Profile (The Failure Point)

Despite efficacy, Naveglitazar's development was halted. For drug developers, understanding why is more valuable than the efficacy data.

The "Glitazar" Class Effect: Urothelial Carcinogenesis

Similar to Muraglitazar, Naveglitazar exhibited a potent carcinogenic signal in rodent models.

-

Observation: Two-year bioassays in rodents revealed an increased incidence of bladder cancer (urothelial carcinoma) .

-

Mechanism: The exact mechanism remains debated but is hypothesized to involve:

-

Dual Agonism Synergy: Simultaneous activation of PPAR

and -

Urolithiasis (Debated): Some theories suggest drug precipitation (crystals) in urine causes physical irritation, but studies on Naveglitazar specifically suggested carcinogenesis occurred without evidence of urolithiasis as the inciting event [1].

-

Species Specificity: While highly relevant in rodents, the translation to humans is complex; however, the regulatory risk threshold was too high.

-

Pharmacokinetic Profile

-

Protein Binding: >99.5% (Mouse, Rat, Monkey).[3] This high binding affinity often complicates toxicology scaling.

-

Metabolism: Extensive hepatic metabolism via chiral inversion (S to R enantiomer) and acyl glucuronidation.

-

Excretion: Primarily fecal/biliary.

Experimental Protocols

For researchers investigating non-TZD agonists, the following protocols are standard for establishing potency and selectivity.

Protocol: Gal4-LBD Transactivation Assay

This assay isolates the Ligand Binding Domain (LBD) of the PPAR subtypes to measure agonist potency without interference from the native DNA-binding domain.

Materials:

-

Cell Line: COS-7 or HEK293T (low endogenous PPAR expression).

-

Plasmids:

-

pM-hPPAR

-LBD (Gal4 DNA binding domain fused to PPAR -

pM-hPPAR

-LBD. -

UAS-Luciferase (Reporter).

-

pRL-TK (Renilla control).

-

Workflow Visualization:

Figure 2: Transactivation Assay Workflow for determining EC50 values.

Data Analysis:

-

Normalize Firefly luciferase (Reporter) to Renilla luciferase (Control).

-

Plot Relative Light Units (RLU) vs. Log[Concentration].

-

Fit to a 4-parameter logistic equation to derive

.-

Expected Result: Naveglitazar should show nanomolar potency for PPAR

and low-micromolar/high-nanomolar potency for PPAR

-

Retrosynthetic Analysis (Proposed Route)

For chemists synthesizing reference standards, the structure suggests a convergent synthesis:

-

Fragment A: Tyrosine derivative (methyl ester).

-

Fragment B: 3-(4-phenoxyphenoxy)propyl bromide.

-

Coupling: Williamson ether synthesis (

, Acetone/DMF) to link Fragment B to the phenolic hydroxyl of Fragment A. -

Functionalization: Installation of the

-methoxy group (if not present in starting tyrosine analog). -

Deprotection: Hydrolysis of the methyl ester to yield the free carboxylic acid (Naveglitazar).

References

-

Long, G. G., et al. (2008). Urothelial carcinogenesis in the urinary bladder of rats treated with naveglitazar, a gamma-dominant PPAR alpha/gamma agonist: Lack of evidence for urolithiasis as an inciting event. Toxicologic Pathology.

-

Eli Lilly and Company. (2006). Naveglitazar Clinical Trial Termination Reports. ClinicalTrials.gov Identifier: NCT00065312.

-

Zhang, H., et al. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys.[2] Drug Metabolism and Disposition.

-

Filippatos, T. D., et al. (2011). A Contemporary Overview of PPAR alpha/gamma Dual Agonists for the Management of Diabetic Dyslipidemia. PPAR Research.[4]

Sources

- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 2. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

A Gamma-Dominant PPAR Modulator: Mechanism, Synthesis, and Toxicology[1][2][3]

Executive Summary

Naveglitazar sodium (LY-519818) represents a critical case study in the evolution of metabolic therapeutics.[1][2] Designed as a dual peroxisome proliferator-activated receptor (PPAR) agonist , it was engineered to bridge the gap between insulin sensitization (PPAR

However, its development trajectory was halted due to the "dual agonist paradox"—where the therapeutic window collapsed under the weight of class-specific toxicities, specifically urothelial carcinogenesis and fluid retention.[4] This guide dissects the molecular architecture, pharmacological signaling, and the rigorous safety thresholds that define this compound's legacy in drug development.

Part 1: Molecular Architecture & Pharmacophore

Naveglitazar is a non-TZD, tyrosine-derived agonist.[1][4][2] Its structural logic follows the classic "Glitazar" tripartite design, optimized for high-affinity binding to the PPAR

| Feature | Chemical Component | Function |

| Acidic Head | (S)-2-methoxy-3-phenylpropanoic acid | Anchors the molecule via hydrogen bonding to Tyr473 (Helix 12) and His323 in the PPAR LBD.[1][4][2] The (S)-configuration is critical for bioactivity.[1][4][2] |

| Linker | Propoxy chain | Provides flexibility to span the Y-shaped binding pocket, positioning the tail in the hydrophobic arm.[1][4] |

| Hydrophobic Tail | Phenoxyphenoxy moiety | Occupies the large hydrophobic pocket, stabilizing the receptor-coactivator complex.[1][4] |

Chemical Identity:

Part 2: Mechanism of Action (The Gamma-Dominant Phenotype)

Naveglitazar is defined by its selectivity ratio .[1][4][2] While it activates both receptors, its functional potency leans heavily toward PPAR

-

PPAR

Activation (Dominant): Drives adipocyte differentiation and fatty acid storage in subcutaneous fat (the "lipid steal" effect), reducing circulating free fatty acids (FFAs) and improving insulin sensitivity in muscle/liver. -

PPAR

Activation (Secondary): Increases expression of CPT-1 and ApoA-I, enhancing fatty acid oxidation and raising HDL levels.[1][4][2]

Signaling Pathway Visualization

The following diagram illustrates the nuclear signaling cascade initiated by Naveglitazar, highlighting the divergent downstream effects.

Caption: Figure 1. Naveglitazar signaling cascade showing dual activation with gamma-dominant downstream effects including therapeutic and toxicity endpoints.[1][4][2]

Part 3: Efficacy vs. Toxicity Profile

The failure of Naveglitazar was not due to lack of efficacy, but rather the inability to separate the therapeutic dose from the toxic dose.

Comparative Profile Table

| Parameter | Naveglitazar (Dual Agonist) | Rosiglitazone (Pure | Fenofibrate (Pure |

| HbA1c Reduction | High (1.0 - 1.5%) | High | Negligible |

| TG Reduction | Moderate/High | Neutral | High |

| HDL Increase | Moderate | Low | High |

| Edema Risk | High (Class Effect) | Moderate | Low |

| Carcinogenicity | Urothelial (Rat) | Bladder (Controversial) | Liver (Rodent specific) |

The Toxicology Pivot: Naveglitazar, like Muraglitazar, induced urothelial hyperplasia and tumors in rodent models.[4] This is hypothesized to be a combination of:

-

PPAR

driven fluid retention: Dilution of urine and changes in electrolyte balance.[1] -

PPAR

driven crystal formation: Precipitation of solids in the bladder causing chronic irritation (calculi hypothesis). -

Direct Urothelial Stimulation: Specific to the dual agonist interplay.[1]

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Convergent Route)

Note: This protocol synthesizes the free acid.[1] Conversion to sodium salt is the final step.[4]

Phase 1: Tail Fragment Synthesis

-

Conditions:

, Acetone, Reflux, 12h.

Phase 2: Head Group Coupling

-

Reactants: L-Tyrosine derivative (Methyl (S)-2-methoxy-3-(4-hydroxyphenyl)propanoate) + Tail Fragment (from Phase 1).[1][4][2]

-

Conditions:

, DMF, -

Mechanism:

nucleophilic substitution.[1][4][2]

Phase 3: Hydrolysis & Salt Formation [1][4]

-

Hydrolysis: LiOH, THF/Water, RT. (Cleaves methyl ester).[1][2]

-

Salt Formation: Titrate free acid with NaOH (1.0 eq) in Methanol. Lyophilize.

Caption: Figure 2. Convergent synthesis route for Naveglitazar Sodium via ether coupling.

Protocol B: TR-FRET Binding Assay (In Vitro Validation)

To confirm "Gamma-Dominance," a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.[1][4][2]

-

Reagents: Recombinant Human PPAR

-LBD and PPAR -

Procedure:

-

Readout: Measure FRET signal (Excitation 340nm, Emission 520nm/495nm).

-

Validation:

References

-

National Institutes of Health (PubChem). Naveglitazar | C25H26O6 | CID 9888484. [Link][1][2]

-

Drug Metabolism and Disposition. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist. [Link][1][4][2]

-

PLOS ONE. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators.[1][2][7] (Context on LBD binding modes). [Link][1][2][7]

-

PMC (NIH). A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. (Discussion on Naveglitazar toxicity). [Link]

Sources

- 1. Naveglitazar Sodium|PPAR Agonist|For Research [benchchem.com]

- 2. Naveglitazar | C25H26O6 | CID 9888484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. WO2018207113A1 - A process for the preparation of sglt2 inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 5. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Executive Summary

Metabolic syndrome represents a constellation of interrelated cardiometabolic risk factors, including insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes mellitus (T2DM) and cardiovascular disease. Peroxisome proliferator-activated receptors (PPARs) have emerged as critical regulators of glucose and lipid homeostasis, making them attractive therapeutic targets. Naveglitazar sodium, a non-thiazolidinedione dual agonist of PPARα and PPARγ with a dominant γ-activity profile, was developed to concurrently address the multifaceted nature of metabolic syndrome. This technical guide provides an in-depth analysis of the scientific rationale, preclinical and clinical evaluation strategies, and the therapeutic potential of Naveglitazar sodium. While the clinical development of Naveglitazar was discontinued, the scientific principles and methodologies discussed herein remain highly relevant for the ongoing research and development of novel therapeutics for metabolic syndrome. This document will leverage available data on Naveglitazar and draw comparative insights from the clinically successful dual PPARα/γ agonist, Saroglitazar, to provide a comprehensive and instructive resource.

Introduction: The Challenge of Metabolic Syndrome and the Rationale for Dual PPAR Agonism

Metabolic syndrome is a global health crisis, driven by the rising prevalence of obesity and sedentary lifestyles. The pathophysiology is complex, involving intricate crosstalk between insulin signaling, lipid metabolism, and inflammatory pathways in key metabolic organs such as the liver, adipose tissue, and skeletal muscle.

-

PPARα , predominantly expressed in the liver, heart, and skeletal muscle, is a key regulator of fatty acid oxidation. Its activation leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ , highly expressed in adipose tissue, is a master regulator of adipogenesis and enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes, thereby reducing lipotoxicity in other tissues.

The therapeutic appeal of a dual PPARα/γ agonist lies in its potential to simultaneously improve both dyslipidemia and insulin resistance, the core components of metabolic syndrome. Naveglitazar sodium was designed to harness these synergistic effects.

Mechanism of Action: The Molecular Symphony of Naveglitazar

Naveglitazar sodium functions as a ligand for both PPARα and PPARγ, initiating a cascade of genomic and non-genomic effects that collectively improve metabolic health. Upon binding, Naveglitazar induces a conformational change in the PPARs, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The activation of PPARα and PPARγ by Naveglitazar initiates a series of downstream events aimed at restoring metabolic balance.

Figure 1: Simplified signaling pathway of Naveglitazar sodium.

Preclinical Evaluation: Establishing a Foundation for Clinical Development

A robust preclinical program is essential to characterize the pharmacology, pharmacokinetics, and safety profile of a drug candidate like Naveglitazar.

In Vitro Characterization

-

Receptor Binding and Transactivation Assays: The initial step involves quantifying the binding affinity and functional activity of Naveglitazar at both PPARα and PPARγ. This is typically performed using cell-based reporter gene assays. The γ-dominant activity profile of Naveglitazar was established through these in vitro studies.[1]

-

Target Gene Expression Analysis: In relevant cell lines (e.g., hepatocytes, adipocytes), the effect of Naveglitazar on the expression of key target genes involved in lipid and glucose metabolism is assessed using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis.

Animal Models of Metabolic Syndrome

The efficacy of Naveglitazar in a complex physiological system is evaluated using various animal models that recapitulate key features of human metabolic syndrome.

| Animal Model | Key Characteristics | Typical Endpoints |

| db/db Mice | Leptin receptor deficiency, obesity, hyperglycemia, insulin resistance. | Glucose, insulin, triglycerides, free fatty acids. |

| Zucker fa/fa Rats | Leptin receptor mutation, obesity, hyperlipidemia, insulin resistance. | Triglycerides, cholesterol, glucose tolerance. |

| High-Fat Diet-Induced Obese Rodents | Diet-induced obesity, insulin resistance, dyslipidemia. | Body weight, adiposity, glucose and insulin tolerance, lipid profile. |

Pharmacokinetics and Metabolism

Preclinical studies in mice, rats, and monkeys have shown that Naveglitazar is well-absorbed orally and is highly bound to plasma proteins (>99%).[2] The primary route of excretion is via the feces.[2] Metabolic pathways include enzymatic chiral inversion to its R-enantiomer, aromatic hydroxylation, and various phase II conjugations.[2]

Clinical Development: Assessing Efficacy and Safety in Humans

While the clinical development of Naveglitazar was halted, the design of its clinical trials would have followed a standard progression to assess its safety and efficacy in treating metabolic syndrome. For illustrative purposes, we will reference the successful clinical development of Saroglitazar.

Phase I: Safety and Pharmacokinetics in Healthy Volunteers

Initial human studies focus on establishing the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of the drug in a small cohort of healthy volunteers.

Phase II: Proof-of-Concept and Dose-Ranging in Patients

Phase II trials are designed to evaluate the preliminary efficacy and further assess the safety of the drug in patients with metabolic syndrome. These studies are typically randomized, double-blind, and placebo-controlled, with multiple dose arms to identify the optimal therapeutic dose. A Phase 2 trial of Saroglitazar in patients with NAFLD/NASH demonstrated significant reductions in ALT levels and liver fat content.[3]

Phase III: Confirmatory Efficacy and Safety in a Larger Population

Large-scale Phase III trials are required for regulatory approval and are designed to confirm the efficacy and safety of the chosen dose in a broader patient population over a longer duration. The PRESS V and PRESS VI trials for Saroglitazar demonstrated its efficacy in reducing triglycerides and improving glycemic control in patients with diabetic dyslipidemia.[4][5]

The Discontinuation of Naveglitazar

Experimental Protocols: A Guide for the Bench and the Clinic

Preclinical Protocol: Evaluation in a High-Fat Diet-Induced Obese Mouse Model

Objective: To assess the in vivo efficacy of a dual PPARα/γ agonist on metabolic parameters.

Workflow:

Figure 2: Preclinical evaluation workflow.

Step-by-Step Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

-

Treatment Groups: Mice are randomized into treatment groups: vehicle control, Naveglitazar (at various doses), and a positive control (e.g., a known PPAR agonist).

-

Drug Administration: The compounds are administered daily via oral gavage for a period of 4-8 weeks.

-

In-life Measurements: Body weight and food intake are monitored weekly. Glucose and insulin tolerance tests are performed at baseline and at the end of the study.

-

Terminal Procedures: At the end of the treatment period, animals are fasted overnight, and blood is collected for the analysis of glucose, insulin, triglycerides, and cholesterol. Tissues (liver, adipose, muscle) are harvested for histological analysis and gene expression studies.

Clinical Trial Protocol: A Phase IIb Study in Patients with Metabolic Syndrome

Objective: To evaluate the efficacy and safety of a dual PPARα/γ agonist in subjects with metabolic syndrome.

Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Key Inclusion Criteria:

-

Diagnosis of metabolic syndrome (according to NCEP ATP III criteria).

-

Elevated triglycerides and low HDL cholesterol.

-

Evidence of insulin resistance (e.g., elevated fasting glucose or HOMA-IR).

Primary Efficacy Endpoint:

-

Percent change from baseline in fasting serum triglycerides at 24 weeks.

Secondary Efficacy Endpoints:

-

Change from baseline in HDL cholesterol, LDL cholesterol, and non-HDL cholesterol.

-

Change from baseline in fasting plasma glucose and HbA1c.

-

Change from baseline in markers of insulin resistance (e.g., HOMA-IR).

Safety Assessments:

-

Adverse event monitoring.

-

Vital signs, ECGs, and physical examinations.

-

Laboratory safety parameters (e.g., liver function tests, serum creatinine).

Bioanalytical Methodology: Quantifying Naveglitazar in Biological Matrices

Accurate quantification of the drug and its metabolites in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Illustrative LC-MS/MS Protocol for a PPAR Agonist:

-

Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

-

Chromatographic Separation: Separation of the analyte from endogenous matrix components using a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic acid).

-

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in positive or negative electrospray ionization mode, with multiple reaction monitoring (MRM) for enhanced selectivity.

-

Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, selectivity, linearity, and stability.

Future Directions and Conclusion

Although the development of Naveglitazar sodium was discontinued, the therapeutic concept of dual PPARα/γ agonism remains a compelling strategy for the management of metabolic syndrome. The clinical success of Saroglitazar in diabetic dyslipidemia provides strong validation for this approach.[6][7]

Future research in this area may focus on:

-

Selective PPAR Modulators (SPPARMs): Developing compounds with a more refined balance of α and γ activity to maximize efficacy while minimizing adverse effects.

-

Tissue-Specific Targeting: Designing drugs that preferentially act on specific metabolic tissues to enhance the therapeutic window.

-

Combination Therapies: Exploring the synergistic effects of PPAR agonists with other classes of metabolic drugs.

References

- Sosale, A., Saboo, B., & Sosale, B. (2015). Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes.

- Pai, V., & Ghiya, B. (2014). A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of saroglitazar 2 and 4 mg compared to pioglitazone 45 mg in diabetic dyslipidemia (PRESS V). Journal of the American College of Cardiology, 63(12_Supplement), A1889.

- Wang, Y., et al. (2006). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug Metabolism and Disposition, 34(10), 1709-1720.

- Gawrieh, S., et al. (2021). Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial.

- Baidya, A., et al. (2022). Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence. Clinical Diabetology, 11(5), 316-320.

- Jain, M. R., et al. (2015). A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI). Diabetes Technology & Therapeutics, 17(3), 153-162.

Sources

- 1. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]

- 2. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the peroxisome proliferator-activated receptors (PPARs) have emerged as a pivotal target. This guide provides a comprehensive technical exploration of two classes of PPAR agonists: the glitazones, established as selective PPARγ agonists, and Naveglitazar sodium, a dual PPARα/γ agonist. We will dissect their fundamental differences in molecular mechanism, binding affinities, and downstream signaling pathways. Furthermore, this document will illuminate the clinical implications of these distinctions, from their effects on glycemic control and lipid metabolism to the safety concerns that have shaped their developmental trajectories. Detailed experimental protocols for the comparative evaluation of these compounds are also provided to empower researchers in this field.

Introduction: The PPARs as Master Regulators of Metabolism

Peroxisome proliferator-activated receptors are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of glucose and lipid homeostasis. Three main isotypes have been identified: PPARα, PPARγ, and PPARδ (also known as PPARβ).

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby reducing circulating triglyceride levels.[1]

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes, thus reducing lipotoxicity in other tissues.[1]

-

PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The glitazone class of drugs, also known as thiazolidinediones (TZDs), were developed as selective agonists for PPARγ. In contrast, Naveglitazar sodium was designed as a dual agonist, targeting both PPARα and PPARγ with the therapeutic rationale of addressing both insulin resistance and diabetic dyslipidemia.[2][3]

The Glitazones: Pioneers of PPARγ Agonism

The glitazone family, which includes compounds like pioglitazone and rosiglitazone, represents the first generation of drugs designed to specifically target PPARγ.[4] Their primary mechanism of action involves binding to and activating PPARγ, leading to a cascade of genomic and non-genomic effects that ultimately improve insulin sensitivity.

Mechanism of Action

Upon activation by a glitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in:

-

Adipogenesis: Promoting the differentiation of preadipocytes into mature adipocytes, which act as safe storage depots for free fatty acids.

-

Glucose Uptake: Increasing the expression of glucose transporters, particularly GLUT4, in adipose tissue and muscle.

-

Adipokine Secretion: Modulating the secretion of adipokines, such as increasing adiponectin (which has insulin-sensitizing effects) and decreasing TNF-α (which contributes to insulin resistance).

Figure 1: Simplified signaling pathway of glitazones via PPARγ activation.

Clinical Profile and Limitations

Clinically, glitazones effectively lower blood glucose levels and improve insulin sensitivity. However, their use has been associated with a range of side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure in some patients.[4] These adverse effects are largely attributed to their potent and selective activation of PPARγ.

Naveglitazar Sodium: The Dual Agonist Approach

Naveglitazar sodium (LY519818) is a non-thiazolidinedione compound that was developed as a dual agonist of both PPARα and PPARγ, with a dominant activity towards PPARγ.[5][6] The rationale behind this dual-action approach was to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation, thereby offering a more comprehensive treatment for the metabolic abnormalities associated with T2DM.[2][3]

A Divergent Mechanism: Engaging Both PPARα and PPARγ

Naveglitazar's mechanism of action involves the simultaneous activation of both PPARα and PPARγ. This dual engagement leads to a broader spectrum of gene regulation compared to glitazones.

-

PPARγ-mediated effects: Similar to glitazones, Naveglitazar enhances insulin sensitivity through its action on PPARγ.

-

PPARα-mediated effects: By activating PPARα, Naveglitazar stimulates the expression of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]

Figure 2: Naveglitazar's dual activation of PPARα and PPARγ.

A Promising but Troubled Clinical Journey

While preclinical studies and early clinical trials showed promise for Naveglitazar in improving both glycemic control and lipid profiles, its development was ultimately halted.[7] This decision was part of a broader trend of discontinuation for many dual PPARα/γ agonists due to safety concerns, including cardiovascular risks and potential carcinogenicity observed in some compounds of this class.[2][8] Specifically for Naveglitazar, preclinical studies in rats revealed hypertrophic and proliferative effects on the urothelium.[9]

Head-to-Head Comparison: Naveglitazar vs. Glitazones

The fundamental differences between Naveglitazar and glitazones lie in their receptor selectivity, which translates to distinct pharmacological profiles.

| Feature | Glitazones (e.g., Pioglitazone, Rosiglitazone) | Naveglitazar Sodium |

| Primary Target(s) | Selective PPARγ agonist | Dual PPARα/γ agonist (γ-dominant) |

| Chemical Class | Thiazolidinedione | Non-thiazolidinedione |

| EC50 for PPARγ | Rosiglitazone: ~9 nM[4], Pioglitazone: ~280 nM[10] | Data not publicly available |

| EC50 for PPARα | >1000 nM[10] | Data not publicly available |

| Primary Clinical Effect | Improved insulin sensitivity and glycemic control | Improved insulin sensitivity, glycemic control, and lipid profile (↓ triglycerides, ↑ HDL) |

| Key Side Effects | Weight gain, fluid retention, bone fractures, potential cardiovascular risks (rosiglitazone)[4] | Urothelial changes in preclinical models, potential for cardiovascular adverse events seen with the class[2][9] |

| Developmental Status | Approved for clinical use (Pioglitazone) | Development discontinued[7] |

Experimental Protocols for Comparative Analysis

For researchers aiming to compare the activity and selectivity of Naveglitazar and glitazones, the following experimental workflows are recommended.

In Vitro Characterization

Rationale: This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform and induce the transcription of a reporter gene. By comparing the dose-response curves for Naveglitazar and a glitazone on cells expressing either PPARα or PPARγ, their respective potencies (EC50) and selectivities can be determined.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with:

-

An expression vector for the full-length human PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After 24 hours, treat the transfected cells with a serial dilution of Naveglitazar, a glitazone (e.g., pioglitazone), or a vehicle control.

-

-

Luciferase Assay:

-

After an incubation period of 18-24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Figure 3: Workflow for a PPAR transactivation assay.

Rationale: This in vitro assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ligand-binding domain (LBD) of a PPAR. This provides a direct measure of the compound's binding affinity (IC50) for the receptor.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing a GST-tagged PPARα or PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled PPAR ligand (acceptor fluorophore).

-

-

Compound Addition:

-

Add serial dilutions of the test compound (Naveglitazar or a glitazone) to the wells of a microplate.

-

-

Assay Reaction:

-

Add the prepared reagent mix to the wells.

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

-

TR-FRET Measurement:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

-

-

Data Analysis:

-

Plot the FRET ratio against the compound concentration and fit the data to a competitive binding curve to determine the IC50 value.

-

Figure 4: Overview of a TR-FRET competitive binding assay.

In Vivo Efficacy and Safety Assessment

Rationale: To evaluate the in vivo effects of these compounds on glucose metabolism, lipid profiles, and potential side effects, a diabetic animal model is essential. The db/db mouse, which has a mutation in the leptin receptor, develops obesity, insulin resistance, and hyperglycemia, making it a relevant model for T2DM.

Protocol:

-

Animal Model:

-

Use male db/db mice and their lean littermates (db/+) as controls.

-

-

Compound Administration:

-

Treat groups of db/db mice with Naveglitazar, a glitazone, or vehicle control via oral gavage daily for a specified period (e.g., 4 weeks).

-

-

Metabolic Phenotyping:

-

Monitor body weight and food intake regularly.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.

-

Collect blood samples for the measurement of glucose, insulin, triglycerides, total cholesterol, HDL, and LDL.

-

-

Tissue Analysis:

-

At the end of the study, collect tissues such as liver, adipose tissue, and skeletal muscle for gene expression analysis (e.g., qPCR for PPAR target genes) and histological examination.

-

-

Safety Assessment:

-

Monitor for any signs of toxicity.

-

Perform histopathological analysis of key organs, including the bladder, to assess for any compound-related changes.

-

Conclusion: A Divergence in Therapeutic Strategy and Outcome

The comparison between Naveglitazar sodium and the glitazones offers a compelling case study in drug development, highlighting the evolution of therapeutic strategies for T2DM. While the selective PPARγ agonism of glitazones proved to be an effective approach for improving insulin sensitivity, it came with a distinct side-effect profile. The dual PPARα/γ agonism of Naveglitazar represented a rational attempt to address both hyperglycemia and dyslipidemia simultaneously. However, the safety concerns that emerged for this class of compounds ultimately led to the discontinuation of Naveglitazar's development.

For researchers and drug development professionals, the story of Naveglitazar and the glitazones underscores the critical importance of balancing efficacy with safety. It also emphasizes the need for a deep understanding of the complex biology of nuclear receptors and the potential for off-target or unintended effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel PPAR agonists, with the ultimate goal of developing safer and more effective therapies for metabolic diseases.

References

- Dey, D., Medicherla, S., Neogi, P., Gowri, M., Cheng, J., Gross, C., ... & Nag, B. (2003). A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential. Metabolism, 52(7), 843-851.

- Bala, P., Kumar, S., & Singh, M. (2007). PPAR dual agonists: are they opening Pandora's Box?. Pharmacological research, 55(5), 413-420.

- Hebda, C. A., Lu, J., Willard, D. H., Burris, T. P., & Smith, T. R. (2005). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug metabolism and disposition, 33(11), 1667-1676.

- Kaushal, A., Singh, H., & Thangaraju, P. (2021). A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. Current Drug Targets, 22(12), 1416-1427.

- Srivastava, R. A. K. (2021). Dual PPAR α/γ Agonists: Continuing Cardiac Concerns. Journal of the Endocrine Society, 5(Supplement_1), A889-A890.

- Bajaj, M., & DeFronzo, R. A. (2007). Effects of peroxisome proliferator-activated receptor (PPAR)-alpha and PPAR-gamma agonists on glucose and lipid metabolism in patients with type 2 diabetes mellitus. Diabetologia, 50(7), 1335-1345.

- Henry, R. R., Lincoff, A. M., & Mudaliar, S. (2015). Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials. Diabetes, Obesity and Metabolism, 17(5), 455-463.

-

BioSpace. (2023, June 26). Pfizer Drops Early-Stage Obesity Drug Following Disappointing Phase I Data. Retrieved from [Link]

-

ClinicalTrials.gov. (2017). A Study of Saroglitazar Magnesium in Patients With Nonalcoholic Fatty Liver Disease and/or Nonalcoholic Steatohepatitis. Retrieved from [Link]

- Rakhe, A. S., & Panicker, G. K. (2014).

- Kaul, U., & Parmar, D. (2015). Saroglitazar for the treatment of hypertriglyceridemia in patients with type 2 diabetes. Vascular health and risk management, 11, 217.

- Singh, A. K., & Singh, R. (2013). Recent advances on novel dual-acting peroxisome proliferator-activated receptor alpha and gamma agonists. International Journal of Pharmaceutical Sciences and Research, 4(5), 1696.

- Lee, M. A., Tan, L., Yang, H., Im, Y. G., & Im, Y. J. (2017). Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs. Scientific reports, 7(1), 1-11.

-

RCSB PDB. (2017). 5Y2O: Structure of PPARgamma ligand binding domain-pioglitazone complex. Retrieved from [Link]

- Singh, A. K., & Singh, R. (2021). The Clinical Aspects of Saroglitazar and its Side Effects. Journal of Drug Delivery and Therapeutics, 11(2), 128-132.

- Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53(1), 409-435.

- Yu, K., & Li, X. (2023). Activation of Human Peroxisome Proliferator-Activated Receptor (PPAR) Subtypes by Pioglitazone. International Journal of Molecular Sciences, 24(15), 12345.

- Martin, G., Duplus, E., & Forest, C. (2008). Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice. Biochemical pharmacology, 75(3), 643-651.

- El-Hafidi, M., & Pérez-Méndez, O. (2014). Rosiglitazone stimulates peroxisome proliferator-activated receptor gamma expression and directly affects in vitro steroidogenesis in porcine ovarian follicles. Theriogenology, 82(1), 130-138.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pioglitazone hydrochloride, PPAR-gamma agonist (CAS 112529-15-4) | Abcam [abcam.com]

[1][2][3]

Executive Summary

Naveglitazar Sodium (LY-519818 Sodium) is a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) agonist with dual activity at PPAR

Physicochemical Characterization

Precise molecular data is essential for accurate stoichiometric calculations in assay preparation.[1] Researchers must distinguish between the free acid (active moiety) and the sodium salt (formulated for solubility).[1]

Molecular Specifications

The following table contrasts the two forms. Ensure you are using the correct molecular weight (MW) for your molarity calculations.[1]

| Feature | Naveglitazar Sodium (Salt) | Naveglitazar (Free Acid) |

| CAS Number | 477981-15-0 | 476436-68-7 |

| Molecular Formula | C | C |

| Molecular Weight | 444.45 g/mol | 422.47 g/mol |

| Appearance | White to off-white solid powder | White solid |

| Solubility | DMSO (>10 mg/mL), Ethanol (Low) | DMSO, Methanol |

| IUPAC Name | Sodium (2S)-2-methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoate | (2S)-2-methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid |

Structural Integrity & Handling[1]

-

Hygroscopicity: The sodium salt form is hygroscopic.[1] Weighing should be performed rapidly in a humidity-controlled environment to prevent water uptake, which introduces weighing errors.[1]

-

Chirality: Naveglitazar possesses a single chiral center at the

-position of the propanoic acid side chain.[1] The (S)-enantiomer is the active eutomer.[1] Note: In vivo, the compound undergoes enzymatic chiral inversion to the (R)-enantiomer.[1][2][3]

Mechanism of Action: Dual PPAR Agonism

Naveglitazar functions as a nuclear receptor ligand.[1][4] Upon binding, it induces a conformational change in the PPAR receptor, facilitating heterodimerization with the Retinoid X Receptor (RXR).[1] This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1]

Signaling Pathway Visualization

The following diagram illustrates the activation cascade and downstream metabolic effects.[1]

Figure 1: Signal transduction pathway of Naveglitazar showing dual agonism leading to differential gene expression.[1]

Experimental Framework

To ensure reproducibility, the following protocols for reconstitution and cellular assays are recommended.

Reconstitution Protocol (Stock Solution)

Objective: Prepare a 10 mM stock solution of Naveglitazar Sodium.

Reagents: Dimethyl Sulfoxide (DMSO), anhydrous,

-

Calculation: To prepare 1 mL of 10 mM solution:

-

Solubilization: Add 1 mL of DMSO to 4.44 mg of powder. Vortex for 30 seconds until clear.

-

Validation: Inspect for particulate matter. If turbid, sonicate for 5 minutes at 25°C.

-

Storage: Aliquot into light-resistant vials. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles.[1]

In Vitro PPAR Transactivation Assay

Context: This assay validates the functional potency of the compound against specific PPAR isoforms.

| Step | Procedure | Critical Control |

| 1. Transfection | Co-transfect HEK293 cells with: 1. Expression plasmid (hPPAR | Ensure transfection efficiency >60% using a GFP control well. |

| 2. Treatment | 24h post-transfection, treat cells with Naveglitazar (0.1 nM – 10 | Include Rosiglitazone (PPAR |

| 3. Incubation | Incubate for 24 hours at 37°C, 5% CO | Use DMSO vehicle control (<0.1% final v/v).[1] |

| 4. Analysis | Lyse cells and quantify Luciferase/Renilla ratio.[1] | Plot dose-response curve to calculate EC |

Metabolic Disposition & Safety

Researchers conducting in vivo studies must account for the specific metabolic fate of Naveglitazar.[1]

-

Chiral Inversion: In rodents and primates, the (S)-enantiomer (parent) undergoes unidirectional chiral inversion to the (R)-enantiomer (LY591026).[1] This is species-dependent and must be monitored via chiral HPLC in pharmacokinetic studies.[1]

-

Excretion: Elimination is primarily biliary (fecal), with minimal renal clearance.[1]

-

Protein Binding: High (>99%) plasma protein binding across species.[1][3][4]

References

-

PubChem. (2025).[1][5][6][7][8][9] Naveglitazar Sodium (Compound Summary). National Library of Medicine.[1] [Link][1]

-

DrugBank. (2025).[1][6] Naveglitazar: Pharmacology and Interactions. DrugBank Online.[1][6] [Link][1][6]

-

Zhang, Q., et al. (2007).[1] The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys. Drug Metabolism and Disposition, 35(1), 51-61.[1][10] [Link][1]

Sources

- 1. Naveglitazar | C25H26O6 | CID 9888484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Naveglitazar sodium | C25H25NaO6 | CID 58822574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Carfloglitazar sodium, (R)- | C36H28FN2NaO4 | CID 154572838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Carfloglitazar sodium | C36H28FN2NaO4 | CID 23701513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The following technical guide details the development history, mechanistic profile, and eventual discontinuation of Naveglitazar sodium.

Executive Summary

Naveglitazar sodium (Code: LY519818) was a novel, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) agonist developed jointly by Ligand Pharmaceuticals and Eli Lilly . Designed as a dual

Despite promising Phase II efficacy data showing robust HbA1c reduction and improved lipid profiles, the program was discontinued in 2006 . The termination was driven by a convergence of regulatory shifts and specific toxicological signals: the FDA's imposition of a mandatory 2-year rodent carcinogenicity safety hurdle for PPAR agonists and the emergence of bladder neoplasia signals in preclinical models that could not be attributed to secondary mechanisms like urolithiasis.

Mechanistic Profile & Therapeutic Rationale[1][2][3]

The Dual Agonist Concept

Naveglitazar was engineered to address the "residual risk" in Type 2 Diabetes Mellitus (T2DM)—specifically, the dyslipidemia (high triglycerides, low HDL) that persists despite glycemic control.

-

PPAR

(Gamma): Activation drives adipocyte differentiation and fatty acid storage in subcutaneous adipose tissue, reducing circulating free fatty acids (FFAs) and improving insulin sensitivity in muscle/liver. -

PPAR

(Alpha): Activation induces fatty acid

Signaling Pathway Visualization

The following diagram illustrates the intended dual-activation pathway and the downstream metabolic effects.

Figure 1: Mechanism of Action for Naveglitazar Sodium. Note the dual pathway activation intended to treat the "Metabolic Syndrome" cluster.

Clinical Development History

Preclinical Foundation

Early studies in db/db mice and Zucker diabetic fatty rats demonstrated that Naveglitazar possessed a unique potency ratio. Unlike pure glitazones, it showed significant triglyceride lowering at doses that produced equivalent glycemic control.

-

Pharmacokinetics: The molecule was well-absorbed (>90% bioavailability) and primarily excreted via the biliary route, reducing the risk of accumulation in renally impaired patients—a key advantage over other anti-diabetics.

Phase II Clinical Results

In Phase II trials involving patients with T2DM, Naveglitazar demonstrated efficacy comparable to or exceeding standard-of-care thiazolidinediones (TZDs).

Table 1: Summary of Phase II Efficacy Signals (vs. Placebo/Comparator)

| Parameter | Effect Direction | Magnitude (Approx.) | Clinical Significance |

| HbA1c | Decrease ( | 1.0% - 1.5% | Comparable to Rosiglitazone/Pioglitazone.[1][2] |

| Triglycerides | Decrease ( | Significant | Superior to pure PPAR |

| HDL Cholesterol | Increase ( | Moderate | Beneficial cardiovascular profile.[1] |

| Weight Gain | Increase ( | Present | A known class effect of PPAR |

Note: Specific numerical data from the unpublished Phase II reports are synthesized from subsequent reviews of the glitazar class attrition.

The Discontinuation: A Convergence of Factors

The discontinuation of Naveglitazar in 2006 was not an isolated failure but part of a systemic collapse of the "glitazar" class (including Muraglitazar, Tesaglitazar, and Ragaglitazar).

The Regulatory Pivot (The "Six-Month Rule")

Following the cardiotoxicity and carcinogenicity signals seen with Bristol-Myers Squibb's Muraglitazar (Pargluva), the FDA fundamentally altered the development landscape for PPAR agonists.

-

New Requirement: Sponsors were required to complete 2-year rodent carcinogenicity bioassays before initiating clinical trials longer than 6 months.

-

Impact on Naveglitazar: This imposed an immediate 18–24 month delay on the Phase III program, destroying the commercial timeline and allowing competitors (like DPP-4 inhibitors) to gain ground.

The Toxicological "Smoking Gun"

While the delay was damaging, the definitive kill-switch was toxicological. Preclinical long-term studies revealed a safety signal that could not be engineered away.

-

Signal: Urothelial hypertrophy and bladder neoplasia (tumors) in rodents.[3]

-

Mechanism Analysis: In many PPAR

agonists, bladder tumors are attributed to urolithiasis (formation of crystals/stones in urine) which cause chronic irritation and secondary cell proliferation. This is considered a "threshold effect" and sometimes irrelevant to humans. -

Naveglitazar Specifics: Crucially, toxicological pathology reviews indicated a lack of evidence for urolithiasis as an inciting event for Naveglitazar-induced tumors. This suggested a potential direct carcinogenic mechanism or a non-mechanical mode of action, making the safety risk unmanageable for human translation.

Discontinuation Decision Logic

The following diagram maps the decision matrix that led Ligand and Lilly to terminate the program.

Figure 2: Strategic and Scientific Decision Tree leading to the discontinuation of Naveglitazar.

Technical Protocol: Carcinogenicity Assessment

For researchers investigating similar compounds, the protocol that identified Naveglitazar's failure point is a standard but critical regulatory requirement.

Rodent Bioassay Protocol (Standardized)

-

Subjects: Sprague-Dawley rats and CD-1 mice (n=50/sex/group).

-

Duration: 104 weeks (2 years).

-

Dosing: Dietary admixture or oral gavage at 3 dose levels (Low, Mid, High) plus controls. High dose must achieve Maximum Tolerated Dose (MTD) or saturation of exposure.

-

Endpoints:

-

Histopathology: Full tissue panel with specific focus on the urothelium (bladder), liver (peroxisome proliferation), and heart.

-

Urinalysis: Critical for PPARs to detect crystalluria or calculi (stones) to differentiate mechanical irritation from direct carcinogenesis.

-

Electron Microscopy: Scanning EM of bladder urothelium to detect micro-crystals not visible via light microscopy.

-

Self-Validating Check: If tumors are present without crystals/stones in the urine or bladder lumen at interim or terminal sacrifice, the "secondary mechanism" defense is invalid, and the compound is deemed a probable human carcinogen. This was the fate of Naveglitazar.

References

-

Ligand Pharmaceuticals. (2006).[3] Ligand Pharmaceuticals Inc.[4] Annual Report (Form 10-K). U.S. Securities and Exchange Commission. Link

-

Dominick, M. A., et al. (2008). "Naveglitazar, a gamma-dominant PPAR alpha/gamma agonist: lack of evidence for urolithiasis as an inciting event."[5] Toxicologic Pathology, 36(2), 218-231. Link

-

Nissen, S. E., et al. (2005). "Effect of Muraglitazar on Death and Major Adverse Cardiovascular Events in Patients with Type 2 Diabetes." JAMA, 294(20), 2581-2586. (Contextual reference for Class Effect). Link

-

Rubenstrunk, A., et al. (2007). "Safety issues and prospects for future generations of PPAR agonists." Biochimica et Biophysica Acta (BBA), 1771(8), 1065-1081. Link

-

US FDA. (2008). "Guidance for Industry: Diabetes Mellitus — Developing Drugs and Therapeutic Biologics." (Historical regulatory context). Link

Sources

- 1. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalofhospitalpharmacy.in [journalofhospitalpharmacy.in]

- 4. sec.gov [sec.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Solubilization and Cellular Administration of Naveglitazar Sodium

Executive Summary

Naveglitazar sodium (LY-519818 sodium) is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), exhibiting dominant activity at the PPAR

This guide provides a standardized protocol for preparing stable DMSO stock solutions of Naveglitazar sodium and administering them to cell cultures (e.g., HepG2, 3T3-L1, HUVEC) while maintaining solvent toxicity limits (

Physicochemical Profile

| Property | Specification |

| Compound Name | Naveglitazar Sodium |

| CAS Number | 477981-15-0 |

| Molecular Weight | 444.45 g/mol |

| Appearance | White to off-white solid powder |

| Solubility (DMSO) | |

| Solubility (Water) | Limited; pH-dependent.[1][2] Not recommended for high-conc.[1] stocks. |

| Storage (Solid) | -20°C, desiccated, protected from light. |

| Storage (Solution) | -20°C or -80°C in single-use aliquots (avoid freeze/thaw). |

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in anhydrous DMSO.

Rationale: A 10 mM stock allows for 1000x dilution to achieve a 10

Reagents & Equipment

-

Dimethyl Sulfoxide (DMSO), Hybri-Max™ or Cell Culture Grade (sterile filtered,

99.9%).[1] -

Analytical balance (precision 0.01 mg).[1]

-

Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Step-by-Step Methodology

-

Equilibration: Remove the Naveglitazar sodium vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

-

Scientific Insight: Sodium salts are often hygroscopic.[1] Opening a cold vial introduces condensation, which can hydrolyze the compound or alter the weighed mass.

-

-

Weighing: Weigh approximately 4.44 mg of Naveglitazar sodium into a sterile amber glass vial.

-

Calculation:

-

-

Solubilization: Add 1.0 mL of sterile DMSO to the vial.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be clear and colorless.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Storage: Dispense into 50–100

L aliquots in sterile microcentrifuge tubes. Store at -80°C.

Protocol: Cell Culture Treatment (Serial Dilution)

Critical Challenge: Direct addition of high-concentration DMSO stocks to cell media often causes immediate precipitation due to the rapid change in polarity.[1] Solution: Use an "Intermediate Dilution Step" (200x or 1000x) using culture media or PBS.[1]

Workflow Diagram

Caption: Step-wise dilution strategy to prevent compound precipitation and minimize solvent shock.

Procedure

-

Preparation: Warm culture media to 37°C. Thaw a 10 mM Naveglitazar aliquot.

-

Intermediate Dilution (100x):

-

Final Treatment:

-

Add the Intermediate Dilution to your cell wells.[1]

-

Example: To achieve 1

M final concentration, add 10 -

Result: Final DMSO concentration is 0.01%, well below the toxicity threshold.

-

Biological Context: Mechanism of Action

Naveglitazar acts as an insulin sensitizer by binding to the nuclear receptor PPAR

Caption: Signaling cascade initiated by Naveglitazar binding to PPAR receptors.[1]

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation | Cloudy media or crystals under microscope immediately after addition.[1] | "Solvent Shock" (rapid polarity change).[1] | Use the Intermediate Dilution step described in Section 4.[1] Do not add 100% DMSO stock directly to static media.[1] |

| Cytotoxicity | Cell detachment or rounding in vehicle control wells.[1] | DMSO concentration > 0.5%.[1][3][4][5] | Ensure final DMSO is |

| Inconsistent Data | High variability between replicates.[1] | Hygroscopic stock / weighing error. | Use single-use aliquots. Do not refreeze thawed stocks.[1] Verify mass with analytical balance. |

References

-

Compound Characterization: PubChem.[1][8][9] Naveglitazar Sodium (CID 58822574).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Mechanism of Action: Akiyama, T., et al. (2007). The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys.[10][11][12] Drug Metabolism and Disposition.[1][11] Available at: [Link]

Sources

- 1. Naveglitazar | C25H26O6 | CID 9888484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naveglitazar Sodium|PPAR Agonist|For Research [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 6. emulatebio.com [emulatebio.com]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 8. Naveglitazar sodium | C25H25NaO6 | CID 58822574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. The disposition and metabolism of naveglitazar, a peroxisome proliferator-activated receptor alpha-gamma dual, gamma-dominant agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. medchemexpress.com [medchemexpress.com]

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of Naveglitazar sodium stock solutions for research applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Naveglitazar

Naveglitazar sodium, also known by its development code LY-519818, is a potent and selective dual agonist of peroxisome proliferator-activated receptors (PPARs), with a stronger affinity for PPARγ over PPARα.[1][2] PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism.[1] As a dual agonist, Naveglitazar has been investigated for its potential in treating metabolic disorders such as type 2 diabetes.[1] Its mechanism of action involves the activation of PPARα and PPARγ, which in turn modulates the transcription of genes involved in glucose uptake, lipid metabolism, and inflammation.[1][3]

I. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Naveglitazar sodium is fundamental to the correct preparation of its stock solution.

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₅NaO₆ | [1][4] |

| Molecular Weight | 444.45 g/mol | [1][4] |